
5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is known for its ability to interact with specific proteins, making it a valuable tool in the study of biological processes.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the utility of related chemical structures in synthesizing a wide array of heterocyclic compounds, including pyrazoles, pyrimidines, and isoxazoles. These compounds are synthesized through reactions involving key intermediates like N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, showcasing the diversity of chemical structures that can be generated from similar frameworks. These methodologies open avenues for creating compounds with tailored properties for various applications, including medicinal chemistry and material science (Fadda et al., 2013).
Anticancer and Anti-inflammatory Agents
Further research has focused on the biological evaluation of synthesized compounds for their potential anticancer and anti-inflammatory activities. For instance, novel benzodifuranyl derivatives, incorporating pyrimidine and isoxazole moieties similar to the query compound, have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activities
Compounds bearing structural similarities have also been evaluated for their antimicrobial properties. The synthesis of pyrazolopyridine derivatives and their screening against various bacterial strains indicate the potential of these compounds in addressing resistance issues and developing new antimicrobial agents (Panda et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, making them potential targets for the development of new drugs .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
For instance, indole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been reported to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
5-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-8-12(18-20-10)15(19)17-9-11-4-2-6-16-14(11)13-5-3-7-21-13/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJNWPIBLYBCAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

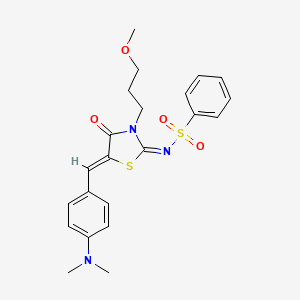
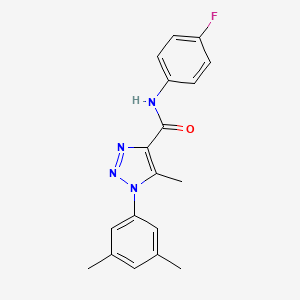
![1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone](/img/structure/B2379742.png)

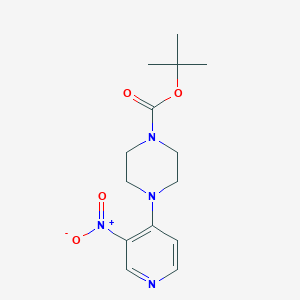
![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone](/img/structure/B2379749.png)
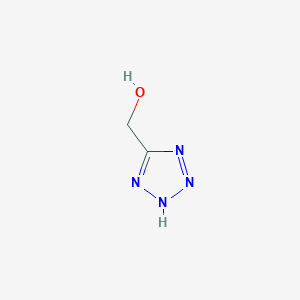
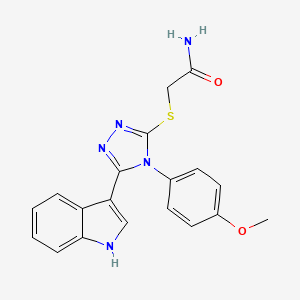
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)


![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)
